Benzoic acid, 2-methoxy-, 4-(dihexylamino)-2-butynyl ester
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Overview
Description
Benzoic acid, 2-methoxy-, 4-(dihexylamino)-2-butynyl ester is a complex organic compound with a unique structure that combines the properties of benzoic acid, methoxy groups, and dihexylamino functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-methoxy-, 4-(dihexylamino)-2-butynyl ester typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of 2-methoxybenzoic acid with 4-(dihexylamino)-2-butynol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of advanced catalytic systems to improve yield and reduce reaction times. These methods are designed to meet the demands of large-scale production while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-methoxy-, 4-(dihexylamino)-2-butynyl ester can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of 2-methoxybenzoic acid derivatives.
Reduction: Formation of 4-(dihexylamino)-2-butynol derivatives.
Substitution: Formation of substituted benzoic acid derivatives with various functional groups.
Scientific Research Applications
Benzoic acid, 2-methoxy-, 4-(dihexylamino)-2-butynyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of benzoic acid, 2-methoxy-, 4-(dihexylamino)-2-butynyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 2-methoxy-: Shares the methoxybenzoic acid core structure but lacks the dihexylamino and butynyl ester functionalities.
Benzoic acid, 4-methoxy-, methyl ester: Similar ester functionality but with different substituents on the aromatic ring.
Benzoic acid, 2,4-dihydroxy-, methyl ester: Contains additional hydroxyl groups, leading to different chemical properties.
Uniqueness
Benzoic acid, 2-methoxy-, 4-(dihexylamino)-2-butynyl ester is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the dihexylamino and butynyl ester groups differentiates it from other similar compounds and contributes to its specific properties and uses.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
130421-68-0 |
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Molecular Formula |
C24H37NO3 |
Molecular Weight |
387.6 g/mol |
IUPAC Name |
4-(dihexylamino)but-2-ynyl 2-methoxybenzoate |
InChI |
InChI=1S/C24H37NO3/c1-4-6-8-12-18-25(19-13-9-7-5-2)20-14-15-21-28-24(26)22-16-10-11-17-23(22)27-3/h10-11,16-17H,4-9,12-13,18-21H2,1-3H3 |
InChI Key |
DMQDYOURJHSXEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(CCCCCC)CC#CCOC(=O)C1=CC=CC=C1OC |
Origin of Product |
United States |
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